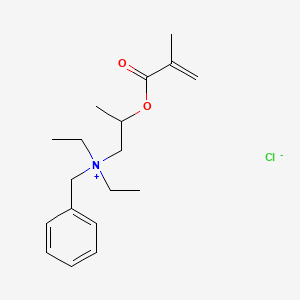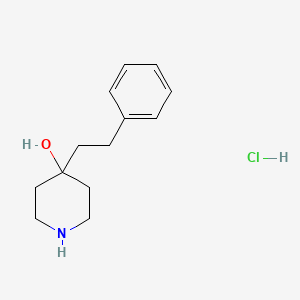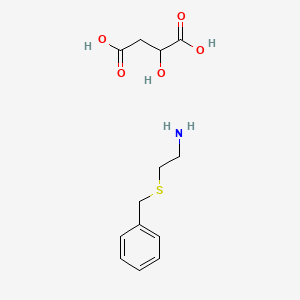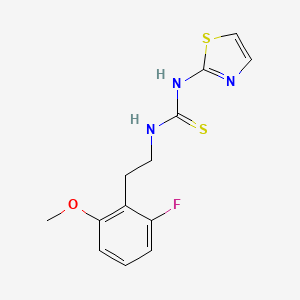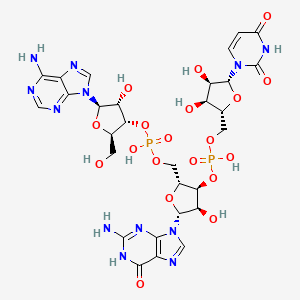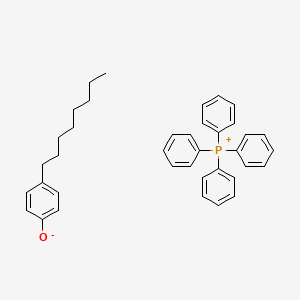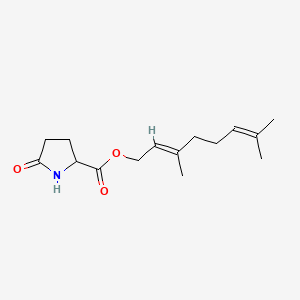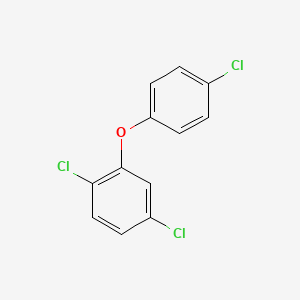![molecular formula C17H11N3O3 B12669078 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate CAS No. 94213-41-9](/img/structure/B12669078.png)
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate is an organic compound that belongs to the class of diisocyanates. Diisocyanates are characterized by the presence of two isocyanate groups (-N=C=O) and are widely used in the production of polyurethanes, which are versatile polymers used in various applications such as foams, coatings, adhesives, and elastomers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate typically involves the phosgenation of corresponding amines. The general reaction can be represented as: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] where RNH₂ is the amine and COCl₂ is phosgene . This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, special precautions are required during this process .
Industrial Production Methods
In industrial settings, the production of diisocyanates often involves large-scale phosgenation processes. Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, have also been explored . Additionally, bio-based production methods are being investigated to address environmental concerns associated with traditional synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate undergoes various types of reactions, including:
Addition Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Reacts with alcohols to form urethane linkages under mild conditions.
Amines: Reacts with amines to form ureas, typically under ambient conditions.
Water: Reacts with water to form amines and carbon dioxide, often catalyzed by acids or bases.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Applications De Recherche Scientifique
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate has several scientific research applications, including:
Polyurethane Production: Used as a key monomer in the synthesis of polyurethanes, which are used in foams, coatings, adhesives, and elastomers.
Material Science: Investigated for its potential in developing advanced materials with specific mechanical and chemical properties.
Biomedical Applications: Explored for use in drug delivery systems and medical devices due to its biocompatibility and reactivity.
Mécanisme D'action
The mechanism of action of 4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate involves its reactivity with nucleophiles. The isocyanate groups (-N=C=O) are highly electrophilic and readily react with nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of polyurethanes and other polymers . The molecular targets include hydroxyl and amine groups, leading to the formation of urethane and urea linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene Diphenyl Diisocyanate (MDI): Another widely used diisocyanate with similar applications in polyurethane production.
Toluene Diisocyanate (TDI): Commonly used in the production of flexible foams and coatings.
Hexamethylene Diisocyanate (HDI): Utilized in high-performance surface coatings.
Uniqueness
4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its structure allows for the formation of specialized polyurethanes with tailored mechanical and chemical properties .
Propriétés
Numéro CAS |
94213-41-9 |
|---|---|
Formule moléculaire |
C17H11N3O3 |
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
2,4-diisocyanato-1-[(3-isocyanato-2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-13(3-2-4-16(12)19-10-22)7-14-5-6-15(18-9-21)8-17(14)20-11-23/h2-6,8H,7H2,1H3 |
Clé InChI |
TXWSTJWCMLPFOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=C=O)CC2=C(C=C(C=C2)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


